Fluocinolone Acetonide Diacetate

Topical Corticosteroid Vasoconstrictor Assay Human Skin Blanching

Fluocinolone Acetonide Diacetate (FAD) is a potent 11,21-diacetylated fluorinated corticosteroid with approximately 5-fold greater vasoconstrictor activity than the parent fluocinolone acetonide. This enhanced potency makes FAD the preferred API for developing high-potency dermatological formulations targeting severe, recalcitrant dermatoses such as plaque psoriasis and lichenified eczema. It also serves as a critical pharmacopoeial impurity reference standard (Fluocinolone Acetonide Impurity 31) for stability-indicating HPLC method validation per USP-NF monographs. Procure this highly characterized analytical standard to ensure accurate quantification of related substances during drug product manufacturing and shelf-life monitoring.

Molecular Formula C₂₈H₃₄F₂O₈
Molecular Weight 536.56
CAS No. 73327-17-0
Cat. No. B1145843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocinolone Acetonide Diacetate
CAS73327-17-0
SynonymsDi-O-acetylfluocinolone 16,17-acetonide;  (6α,11β,16α)-11,21-Bis(acetyloxy)-6,9-difluoro-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 
Molecular FormulaC₂₈H₃₄F₂O₈
Molecular Weight536.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluocinolone Acetonide Diacetate (CAS 73327-17-0): A High-Potency Fluorinated Corticosteroid for Topical and Research Applications


Fluocinolone Acetonide Diacetate (FAD), also referred to as fluocinonide or di-O-acetylfluocinolone 16,17-acetonide, is a synthetic fluorinated corticosteroid with the molecular formula C₂₈H₃₄F₂O₈ and a molecular weight of 536.56 g/mol . This compound is structurally derived from fluocinolone acetonide through the addition of two acetate groups at the C11 and C21 positions, a modification that significantly enhances its lipophilicity and potency [1]. As a potent glucocorticoid receptor (GR) agonist, FAD is primarily employed in dermatological formulations for the treatment of inflammatory and pruritic skin conditions, including psoriasis, eczema, and atopic dermatitis [2]. It is also used as a reference standard in pharmacopoeial analysis and as a research tool to study glucocorticoid-mediated pathways [3].

Why Fluocinolone Acetonide Diacetate Cannot Be Interchanged with Other Topical Corticosteroids: The Evidence for Differentiated Potency and Physicochemical Properties


Within the class of fluorinated corticosteroids, subtle structural modifications lead to profound differences in receptor binding affinity, vasoconstrictor potency, and percutaneous absorption [1]. Simple substitution of Fluocinolone Acetonide Diacetate (FAD) with the non-acetylated parent compound, Fluocinolone Acetonide (FA), or other analogs like Triamcinolone Acetonide (TA) or Betamethasone Valerate (BV), is not supported by quantitative bioassay data. Specifically, FAD demonstrates superior vasoconstrictor activity compared to FA, while maintaining comparable skin penetration characteristics [2]. Furthermore, head-to-head vasoconstrictor assays reveal that the closely related analog fluocinonide exhibits approximately 5-fold greater potency than FA, highlighting that even within the same chemical family, activity can vary by an order of magnitude [3]. Therefore, for applications where precise potency and specific physicochemical properties (such as enhanced lipophilicity for formulation development) are critical, generic substitution with a less potent or differently absorbed analog would compromise experimental or therapeutic reproducibility.

Quantitative Differentiation of Fluocinolone Acetonide Diacetate: Head-to-Head Potency, Permeation, and Receptor Binding Data


Superior Vasoconstrictor Potency of Fluocinolone Acetonide Diacetate Compared to Fluocinolone Acetonide

In a direct head-to-head comparison using the McKenzie-Stoughton human skin blanching assay, Fluocinolone Acetonide Diacetate (FAD) demonstrated superior vasoconstrictor activity compared to Fluocinolone Acetonide (FA). The study concluded that FAD is 'superior to FA in vasoconstriction' [1].

Topical Corticosteroid Vasoconstrictor Assay Human Skin Blanching

Comparative Skin Penetration: Fluocinolone Acetonide Diacetate Matches Parent Compound Absorption

In the same comparative study, the in vitro percutaneous absorption of Fluocinolone Acetonide Diacetate (FAD) through human and hairless mouse skin was evaluated and found to be equivalent to that of Fluocinolone Acetonide (FA). The authors reported that FAD was 'about the same in ability to penetrate skin' as FA [1].

Percutaneous Absorption Skin Permeation Franz Diffusion Cell

Five-Fold Increase in Vasoconstrictor Potency of Fluocinolone Acetonide Diacetate Relative to Fluocinolone Acetonide

A highly precise modification of the McKenzie-Stoughton vasoconstrictor assay was used to compare a series of topical corticosteroids. In this assay, fluocinonide (Fluocinolone Acetonide Diacetate) exhibited approximately five times the potency of the reference standard, fluocinolone acetonide. Triamcinolone acetonide and betamethasone valerate demonstrated approximately the same activity as fluocinolone acetonide [1].

Corticosteroid Potency Classification Vasoconstrictor Assay Fluocinonide

Glucocorticoid Receptor Binding Affinity of Fluocinolone Acetonide: A Baseline for Acetylated Derivative Comparison

Fluocinolone acetonide (FA), the parent compound of Fluocinolone Acetonide Diacetate, binds to the glucocorticoid receptor (GR) with an IC50 value of 2.0 nM. The EC50 for GR transactivation is reported as 0.7 nM [1]. While direct receptor binding data for the diacetate derivative (FAD) is not identified in the primary literature, this high-affinity binding profile of the parent compound establishes a strong pharmacological foundation, with the acetylation in FAD being a known strategy to further enhance topical activity by improving skin penetration and local bioavailability.

Glucocorticoid Receptor Binding Affinity IC50

Optimal Use Cases for Fluocinolone Acetonide Diacetate Based on Differentiated Potency and Physicochemical Profile


Development of High-Potency Topical Corticosteroid Formulations

Given the 5-fold increase in vasoconstrictor potency compared to fluocinolone acetonide, Fluocinolone Acetonide Diacetate (FAD) is the active pharmaceutical ingredient (API) of choice for developing high-potency creams, ointments, and gels indicated for severe, recalcitrant dermatoses such as plaque psoriasis and lichenified eczema [1]. Its ability to achieve superior blanching without a proportional increase in skin penetration (compared to FA) allows formulators to design products with a favorable efficacy-to-systemic-absorption profile [2].

Reference Standard for Potency Calibration in Topical Corticosteroid Bioassays

The well-characterized 5-fold potency difference between fluocinonide (FAD) and fluocinolone acetonide makes FAD an ideal high-potency reference standard or positive control in the McKenzie-Stoughton human skin blanching assay [1]. Researchers can use FAD to calibrate assay sensitivity and to benchmark the relative potency of novel topical anti-inflammatory agents or new generic formulations against a known, potent comparator.

Mechanistic Studies of Corticosteroid-Induced Vasoconstriction and Anti-Inflammation

The combination of high glucocorticoid receptor binding affinity (as demonstrated by the parent compound FA with an IC50 of 2.0 nM) and the differentiated vasoconstrictor activity of FAD provides a powerful tool for basic research [3]. Scientists investigating the genomic and non-genomic mechanisms of glucocorticoid action in the skin can utilize FAD to dissect the pathways responsible for vasoconstriction and anti-inflammatory effects, comparing its activity profile to that of less potent analogs like triamcinolone acetonide or betamethasone valerate [4].

Pharmaceutical Quality Control and Impurity Profiling

Fluocinolone Acetonide Diacetate is a known impurity or degradation product in formulations containing fluocinolone acetonide. Therefore, procurement of a highly pure analytical standard of FAD (CAS 73327-17-0) is essential for pharmaceutical manufacturers and contract research organizations (CROs) for the development and validation of stability-indicating HPLC methods, as outlined in pharmacopoeial monographs (e.g., USP-NF 2025) [5]. Its use ensures accurate quantification and control of this specific related substance during drug product manufacturing and shelf-life monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluocinolone Acetonide Diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.